![molecular formula C8H8N4 B1354479 6-(1H-imidazol-1-yl)pyridin-3-amine CAS No. 681004-51-3](/img/structure/B1354479.png)
6-(1H-imidazol-1-yl)pyridin-3-amine
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Overview
Description
6-(1H-imidazol-1-yl)pyridin-3-amine (6-Imidazolylpyridine, 6-IP) is a heterocyclic aromatic amine that is a structural analog of the neurotransmitter dopamine. It is a member of the imidazole family of compounds, which are found in many biological molecules, including histidine and adenine. 6-IP has been studied extensively in the field of neuroscience due to its ability to interact with dopamine receptors and other neurotransmitter systems in the brain. In addition, 6-IP has been investigated for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Scientific Research Applications
Anticancer Agents via PI3Kα Inhibition
The compound has been used in the design and synthesis of new 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives which have shown promising results as anticancer agents . These derivatives have been found to inhibit the phosphatidylinositol 3-kinase (PI3K) signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis . One of the synthetic compounds, referred to as 13k, showed submicromolar inhibitory activity against various tumour cell lines .
Cell Cycle Arrest and Apoptosis Induction
The compound 13k, a derivative of 6-(1H-imidazol-1-yl)pyridin-3-amine, has been found to induce cell cycle arrest at the G2/M phase and cell apoptosis of HCC827 cells . This is achieved by the inhibition of PI3Kα, suggesting potential applications in cancer treatment .
PI3K-AKT Pathway Regulation
The PI3K-AKT pathway plays a key role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism . Abnormal activation of this pathway is often identified as a major factor in tumorigenesis, progression, and poor prognosis . The compound 6-(1H-imidazol-1-yl)pyridin-3-amine and its derivatives can potentially regulate this pathway, offering a new approach to cancer treatment .
Broad Range of Biological Properties
Imidazole, a core component of 6-(1H-imidazol-1-yl)pyridin-3-amine, is known for its broad range of chemical and biological properties . Derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Optical Sensors for Bioimaging and Photovoltaics
Benzimidazoles, which are related to imidazoles, can be utilized as optical sensors for bioimaging and in photovoltaics . This suggests potential applications of 6-(1H-imidazol-1-yl)pyridin-3-amine in these fields.
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
6-imidazol-1-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWXRIGFDXKOQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438822 |
Source
|
Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
681004-51-3 |
Source
|
Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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